molecular formula C16H10Cl3FN2O2 B3005105 3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 2413374-23-7

3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No.: B3005105
CAS No.: 2413374-23-7
M. Wt: 387.62
InChI Key: FDOYHNMBNYUJFR-UHFFFAOYSA-N
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Description

3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-[(2-fluorophenyl)methoxy]phenyl group and at position 5 with a trichloromethyl moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and electronic properties, making it a common scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[4-[(2-fluorophenyl)methoxy]phenyl]-5-(trichloromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3FN2O2/c17-16(18,19)15-21-14(22-24-15)10-5-7-12(8-6-10)23-9-11-3-1-2-4-13(11)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOYHNMBNYUJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C(Cl)(Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C16H10Cl3FN2O2
  • CAS Number : 2413374-23-7
  • Molecular Weight : 397.62 g/mol

The compound features a trichloromethyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of oxadiazole derivatives typically involves the condensation of hydrazides with carboxylic acids or their derivatives. The specific synthesis route for this compound has not been extensively detailed in the literature, but similar compounds have shown effective synthetic pathways that can be adapted.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit promising anticancer properties. The compound under review has been evaluated against various cancer cell lines, revealing significant cytotoxic effects.

Cell Line IC50 (µM) Reference
A3751.22
MCF-70.23
ACHN0.11

The low IC50 values indicate potent activity against these cancer cell lines, suggesting that the compound may effectively inhibit tumor growth.

The biological activity of oxadiazoles is often attributed to their ability to interfere with cellular processes such as DNA replication and repair, apoptosis induction, and enzyme inhibition. The presence of electron-withdrawing groups like the trichloromethyl moiety enhances these effects by increasing the electrophilicity of the compound.

In Vivo Studies

In vivo studies using genetically modified models (e.g., Drosophila melanogaster) have shown that oxadiazole derivatives can lower glucose levels significantly, indicating potential applications in diabetes management as well as cancer therapy. For example, compounds similar to the one discussed have been reported to exhibit substantial anti-diabetic activity by modulating metabolic pathways .

Comparative Studies

A comparative analysis of various oxadiazole derivatives highlights that those with halogen substituents generally exhibit superior biological activity compared to their non-halogenated counterparts. This observation aligns with findings from multiple studies demonstrating that halogenation enhances cytotoxicity and selectivity towards cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry as an anti-cancer agent. The oxadiazole scaffold is known for its bioactivity, and derivatives of this compound have been synthesized to evaluate their efficacy against various cancer cell lines.

Case Study: Anti-Cancer Activity

A study investigated the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. Results indicated that compounds with a trichloromethyl group exhibited significant anti-proliferative activity compared to controls. The mechanism of action was hypothesized to involve apoptosis induction through the mitochondrial pathway .

Agrochemicals

In agricultural science, this compound has been explored as a potential herbicide. The presence of the fluorophenyl and trichloromethyl groups enhances its herbicidal activity by increasing lipophilicity and biological efficacy.

Case Study: Herbicidal Efficacy

Research conducted on various herbicides revealed that oxadiazole derivatives, including our compound of interest, demonstrated effective control over several weed species. The study measured the growth inhibition rates and found that the compound significantly reduced weed biomass in treated plots compared to untreated controls .

Material Science

The unique structure of 3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole allows it to be used in the development of advanced materials such as polymers and coatings.

Case Study: Polymer Applications

A recent investigation into polymer composites incorporated this oxadiazole derivative to enhance thermal stability and flame retardancy. The results showed improved thermal degradation temperatures and reduced flammability compared to conventional materials .

Beyond its applications in cancer treatment and agriculture, this compound also exhibits interesting biological properties.

Antimicrobial Activity

Studies have indicated that oxadiazoles possess antimicrobial properties. Testing against various bacterial strains revealed that this compound exhibited significant inhibitory effects, suggesting potential as an antimicrobial agent .

Summary Table of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-cancer activity; induces apoptosis
AgrochemicalsEffective herbicide; reduces weed biomass
Material ScienceEnhances thermal stability in polymers
Biological ActivityExhibits antimicrobial properties

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trichloromethyl group in the target compound is more electron-withdrawing than the chloromethyl group in 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, which may increase electrophilicity and stability .
  • Halogen Effects : Halogen substitution (e.g., fluorine, bromine) influences crystal packing and lipophilicity. For instance, 3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole exhibits isostructural packing with chlorine/bromine analogs, suggesting similar solid-state behavior for the target compound .
  • Biological Activity : Nitrofuryl-substituted oxadiazoles (e.g., compound 2h) demonstrate potent antimicrobial activity, highlighting the role of nitro groups in bioactivity. The target compound’s trichloromethyl group may offer distinct interactions with microbial targets .

Comparison with Non-Oxadiazole Heterocycles

While 1,2,4-triazoles (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl derivatives) and thiadiazoles (e.g., 1,3,4-thiadiazole derivatives) share similar synthetic routes, their biological activities differ due to heterocycle-specific electronic profiles. For example:

  • Triazoles : Exhibit broad-spectrum antifungal activity (e.g., fluconazole analogs), often attributed to their ability to inhibit cytochrome P450 enzymes .
  • Thiadiazoles: Known for antibacterial and antitumor properties, with sulfur atoms enhancing π-π stacking interactions in target binding . The target oxadiazole’s lack of a sulfur atom and distinct substitution pattern may limit direct comparison but suggests unique mechanistic pathways .

Research Findings and Implications

  • Synthetic Feasibility : The target compound can likely be synthesized via nucleophilic substitution or cyclization reactions, similar to 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole .

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 3-{4-[(2-fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole?

Answer:
The synthesis typically involves cyclization of amidoxime intermediates or condensation reactions. For example:

  • Step 1: Prepare a substituted benzamidine (e.g., NN'-hydroxyimidamide) by reacting hydroxylamine with a nitrile precursor under alkaline conditions .
  • Step 2: Cyclize the intermediate with a trichloroacetyl chloride derivative in anhydrous solvents (e.g., THF or toluene) under reflux. Catalysts like NaH or Pd(Ph3_3P)2_2Cl2_2 may enhance regioselectivity .
  • Step 3: Purify via flash chromatography (SiO2_2, heptane:EtOAc gradients) and confirm purity by TLC (>95% Rf_f consistency) .
    Key Considerations: Use inert atmospheres (Ar) to prevent oxidation and optimize reaction times (1–24 hrs) based on substituent reactivity .

Advanced: How can regioselectivity challenges in 1,2,4-oxadiazole ring formation be addressed?

Answer:
Regioselectivity is influenced by steric/electronic effects and catalytic systems:

  • Catalytic Control: Iridium catalysts (e.g., [Ir(cod)Cl]2_2) in DME at 50°C promote enantioselective amination, achieving >99% yield in asymmetric syntheses .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CF3_3) at the 5-position direct cyclization toward the desired oxadiazole isomer. Computational modeling (DFT) can predict favorable transition states .
  • Validation: Use 19F NMR^{19}\text{F NMR} to track fluorine-containing intermediates and HRMS to confirm molecular ion peaks (e.g., [MH]+^+ 399.0957) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy:
    • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR}: Identify aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 165–170 ppm) .
    • 19F NMR^{19}\text{F NMR}: Detect fluorophenyl groups (δ -110 to -115 ppm) .
  • Mass Spectrometry: HRMS (ESI+) confirms molecular formula (e.g., C16_{16}H10_{10}Cl3_3FN2_2O2_2) with <2 ppm error .
  • Chromatography: HPLC (C18 column, MeCN:H2_2O) assesses purity (>98%) .

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 51% vs. 99%)?

Answer:
Yield discrepancies arise from:

  • Reagent Quality: Anhydrous solvents (THF) and high-purity trichloroacetyl chloride reduce side reactions (e.g., hydrolysis) .
  • Catalyst Loading: Pd-mediated reactions require precise stoichiometry (1:1.2 molar ratios) to avoid over-chlorination .
  • Workup Optimization: Acidic washes (10% HCl) remove unreacted starting materials, improving isolated yields .
    Case Study: A 70% yield improvement was achieved by replacing PCl5_5 with TBAF for deprotection .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Storage: Store at -20°C in amber vials under N2_2 to prevent photodegradation and moisture absorption .
  • Decomposition Risks: Hydrolysis of the trichloromethyl group in aqueous buffers (pH >7) generates HCl; monitor via pH titration .

Advanced: What structure-activity relationship (SAR) insights exist for 1,2,4-oxadiazole analogs?

Answer:

  • Bioactivity: The 5-(trichloromethyl) group enhances antimicrobial potency by increasing lipophilicity (logP ~3.5) .
  • Substituent Effects:
    • 2-Fluorophenyl methoxy groups improve blood-brain barrier penetration (PSA <90 Ų) .
    • Oxadiazole ring planaricity correlates with DNA gyrase inhibition (IC50_{50} <1 µM) .
      Methodology: Compare IC50_{50} values of analogs (e.g., 4-chlorophenyl vs. 4-CF3_3 substitution) in enzyme assays .

Basic: How can researchers mitigate hazards during synthesis?

Answer:

  • Toxic Byproducts: Use scrubbers for HCl gas emissions during trichloromethylation .
  • Personal Protective Equipment (PPE): Chlorine-resistant gloves (nitrile) and fume hoods are mandatory .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • Software: Gaussian 16 (DFT/B3LYP/6-311+G(d,p)) calculates Fukui indices to identify electrophilic sites (e.g., C-5 of oxadiazole) .
  • Docking Studies: AutoDock Vina models interactions with biological targets (e.g., penicillin-binding proteins) .

Basic: What solvents are optimal for recrystallization?

Answer:

  • Polar Aprotic: EtOAc/hexane (1:4) yields high-purity crystals (mp 52–54°C) .
  • Avoid: DCM/MeOH mixtures induce polymorphism, complicating XRD analysis .

Advanced: How does the 2-fluorophenyl methoxy group influence pharmacokinetics?

Answer:

  • Metabolism: Cytochrome P450 (CYP3A4) demethylates the methoxy group, forming a phenolic metabolite (t1/2_{1/2} ~6 hrs) .
  • Permeability: The fluorine atom reduces plasma protein binding (PPB <85%) compared to chloro analogs .

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